molecular formula C10H17NO3 B1437481 Boc-2-Propargyl-L-glycinol CAS No. 763122-73-2

Boc-2-Propargyl-L-glycinol

Cat. No. B1437481
M. Wt: 199.25 g/mol
InChI Key: AMHAWCRGUQTPAH-QMMMGPOBSA-N
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Description

Boc-2-Propargyl-L-glycinol is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.24 . It is also known by the IUPAC name tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate .


Molecular Structure Analysis

The InChI key for Boc-2-Propargyl-L-glycinol is AMHAWCRGUQTPAH-QMMMGPOBSA-N . The InChI string is InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 .


Physical And Chemical Properties Analysis

Boc-2-Propargyl-L-glycinol has a boiling point of 335ºC at 760 mmHg and a density of 1.062g/cm3 .

Scientific Research Applications

Synthesis of Amino Acid Derivatives

Boc-2-Propargyl-L-glycinol has been used in the synthesis of protected amino acid derivatives. A study demonstrates the use of zinc-mediated reactions with allylic, benzylic, and propargylic halides to afford Boc-protected amino acid derivatives (Abood & Nosal, 1994).

Peptide Research

It has also been integrated into a protected tripeptide for studying effects on prolyl 4-hydroxylase activity and collagen biosynthesis, showcasing its relevance in peptide research (Willisch, Hiller, Hemmasi, & Bayer, 1991).

Glycogen Phosphorylase Inhibition

In the context of type 2 diabetes research, Boc-2-Propargyl-L-glycinol derivatives have been evaluated as glycogen phosphorylase inhibitors, contributing to structure-activity studies in this area (Goyard, Docsa, Gergely, Praly, & Vidal, 2015).

Synthesis of Glycosyl Carbamates

The compound has been used in the synthesis of glycosyl carbamates from propargyl 1,2-orthoesters, highlighting its role in the creation of complex organic molecules (Shaikh, Sureshkumar, Pati, Sen Gupta, & Hotha, 2011).

Native Chemical Ligation

Boc-2-Propargyl-L-glycinol derivatives have been utilized in native chemical ligation processes, important for peptide and protein synthesis (Crich & Banerjee, 2007).

Safety And Hazards

The safety data sheet for N-Boc-2-propargyl-L-glycinol indicates that it may cause an allergic skin reaction . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective clothing .

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHAWCRGUQTPAH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650659
Record name tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-Propargyl-L-glycinol

CAS RN

763122-73-2
Record name tert-Butyl [(2S)-1-hydroxypent-4-yn-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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